3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a chlorophenyl group
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through the sulfamoyl group, which is known to form hydrogen bonds with proteins and enzymes. This interaction could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of a suitable amine, such as methylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiophene sulfonamide derivative reacts with a chlorophenyl methyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Thiophene-2-carboxamide: A thiophene derivative with potential biological activities.
Chlorophenyl sulfonamides: Compounds with similar structural features and biological activities.
Uniqueness
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential therapeutic applications, while the thiophene ring provides stability and versatility in chemical reactions.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-15-13(17)12-11(7-8-20-12)21(18,19)16(2)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYMZINIUTSTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.